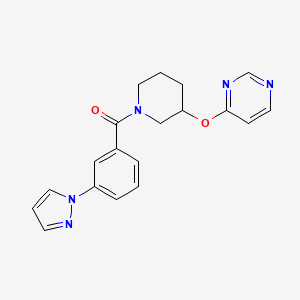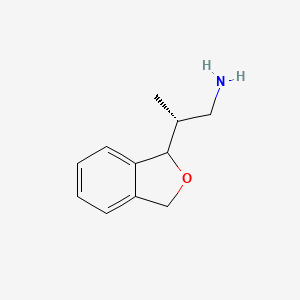
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as DBF or 2-BF. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been suggested that it may act by reducing the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been shown to exhibit a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to reduce the activity of certain enzymes, such as monoamine oxidase. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine in lab experiments is its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic properties in animal models, as well as neuroprotective properties. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for the research of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of drug addiction and Parkinson's disease. Another direction is the investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of this compound for further research.
Synthesis Methods
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can be achieved through a multi-step process. The first step involves the synthesis of 2-benzofuran carboxylic acid through the reaction of salicylaldehyde with malonic acid in the presence of a catalyst. The resulting product is then converted to 2-benzofuran methyl ketone through the reaction with thionyl chloride. The next step involves the reaction of 2-benzofuran methyl ketone with nitroethane in the presence of a catalyst to obtain the nitrostyrene intermediate. The final step involves the reduction of the nitrostyrene intermediate with sodium borohydride to obtain (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine.
Scientific Research Applications
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic properties in animal models. It has also been tested for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, it has been tested for its potential use in the treatment of Parkinson's disease, as it has been shown to exhibit neuroprotective properties.
properties
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPVDGOIBDBRK-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2710685.png)

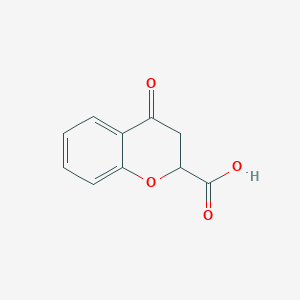
![N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2710691.png)
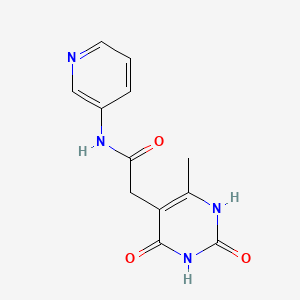

![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)
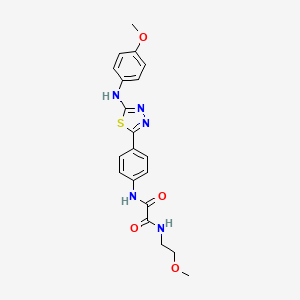
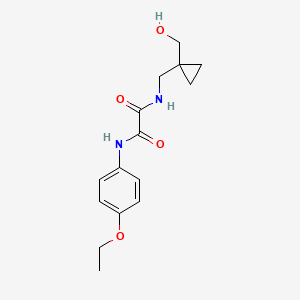
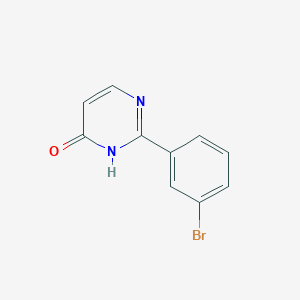
![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)
![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)
